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Cat. No.: B15595482 Get Quote

Sensory Evaluation of Steviol Glycosides: A
Comparative Guide
A detailed comparison of the sensory profiles of commercially significant steviol glycosides,

including Rebaudioside A, Rebaudioside D, and Rebaudioside M. This guide provides

researchers, scientists, and drug development professionals with quantitative sensory data,

detailed experimental protocols, and visualizations of the taste perception pathways.

Introduction

Steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant, are high-intensity,

zero-calorie sweeteners that have gained significant traction in the food, beverage, and

pharmaceutical industries. While numerous steviol glycosides exist, their sensory profiles,

particularly attributes like sweetness potency, bitterness, and aftertaste, can vary considerably.

This guide provides a comparative sensory evaluation of prominent steviol glycosides. It is

important to note that a comprehensive search of scientific literature did not yield specific

sensory evaluation data for a compound designated as "Rebaudioside S." Therefore, this

guide focuses on the well-documented and commercially relevant Rebaudiosides A, D, and M,

offering a framework for understanding the sensory nuances within this class of sweeteners.
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The sensory characteristics of steviol glycosides are critical for their application. The following

tables summarize the quantitative data from various sensory evaluation studies, comparing key

attributes of Rebaudioside A, Rebaudioside D, and Rebaudioside M against sucrose.

Table 1: Sweetness Potency of Steviol Glycosides Compared to Sucrose

Steviol Glycoside
Sweetness Potency
(vs. Sucrose)

Reference
Concentration

Notes

Rebaudioside A ~200-400x Varies by study

Known to have a

slightly bitter or

licorice-like aftertaste

at higher

concentrations[1][2].

Rebaudioside D ~200-350x Varies by study

Generally perceived

as having a cleaner,

more sugar-like taste

with reduced

bitterness compared

to Reb A[3][4].

Rebaudioside M ~200-350x Varies by study

Considered to have

one of the most

favorable taste

profiles, closely

mimicking sucrose

with minimal

bitterness[1][5][6].

Sucrose 1x -

The standard

reference for

sweetness.
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Sensory
Attribute

Rebaudioside
A

Rebaudioside
D

Rebaudioside
M

Sucrose
(Reference)

Sweetness

Quality

Intense, with a

slower onset and

lingering

sweetness

compared to

sucrose.

Clean, sugar-like

sweetness with a

faster onset than

Reb A.

Very clean,

sugar-like

sweetness

profile.

Clean, well-

rounded

sweetness with a

rapid onset.

Bitterness

Noticeable,

especially at

higher

concentrations.

Often described

as a lingering

bitter aftertaste.

Significantly less

bitter than Reb A.

Minimal to no

bitterness.
No bitterness.

Licorice

Aftertaste

Can be present,

contributing to its

characteristic off-

flavor.

Generally absent

or significantly

reduced.

Generally

absent.

No licorice

aftertaste.

Metallic

Aftertaste

Sometimes

reported, though

less common

than bitterness.

Rarely reported. Rarely reported.
No metallic

aftertaste.

Experimental Protocols for Sensory Evaluation
The following outlines a typical methodology for the sensory evaluation of high-intensity

sweeteners, based on common practices in the field.

1. Panelist Selection and Training:

Selection: Panelists are typically recruited based on their sensory acuity, ability to

discriminate between different tastes, and verbal fluency in describing sensory attributes.

Initial screening may involve basic taste identification tests (sweet, sour, salty, bitter, umami).
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Training: A trained panel of 8-12 individuals is standard. Training involves familiarizing

panelists with the specific sensory attributes of steviol glycosides (e.g., different types of

bitterness, aftertastes) and the use of a standardized lexicon. Reference standards for each

attribute are provided to calibrate the panelists. For example, a weak caffeine solution for

bitterness or a licorice extract for the characteristic aftertaste. Panelists are also trained on

the use of the rating scale (e.g., a 15-cm line scale or a category scale).

2. Sample Preparation:

Solvent: Samples are typically prepared in purified, deionized water to avoid any interference

from minerals or other tasting compounds.

Concentration: Steviol glycoside solutions are prepared at concentrations that elicit a target

sweetness intensity, often equivalent to a specific sucrose concentration (e.g., 5% or 10%

sucrose solution). This allows for a more direct comparison of the off-tastes at a similar

sweetness level.

Temperature: Samples are served at a controlled room temperature (typically 20-22°C) to

ensure consistency.

3. Sensory Evaluation Procedure:

Methodology: A common method is Quantitative Descriptive Analysis (QDA®). Panelists

evaluate the samples one at a time in a randomized order to minimize carry-over effects.

Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth,

hold it for a few seconds, and then expectorate. They then rate the intensity of various

sensory attributes (sweetness, bitterness, licorice, metallic, aftertaste) on the provided scale.

Palate Cleansing: Between samples, panelists rinse their mouths thoroughly with purified

water and may eat a neutral food like an unsalted cracker to cleanse the palate. A waiting

period of several minutes between samples is enforced.

Data Analysis: The data from the panelists are collected and statistically analyzed (e.g.,

using Analysis of Variance - ANOVA) to determine significant differences in the sensory

attributes between the different steviol glycosides.
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Visualizing the Taste Perception Pathway
The perception of sweetness and bitterness from steviol glycosides is initiated by their

interaction with specific taste receptors on the tongue.
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Caption: Simplified signaling pathway for sweet and bitter taste perception of steviol

glycosides.

Experimental Workflow for Sensory Evaluation
The process of conducting a sensory evaluation study follows a structured workflow to ensure

reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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